molecular formula C10H8F3NO3 B14812085 2-Cyclopropoxy-4-nitro-1-(trifluoromethyl)benzene

2-Cyclopropoxy-4-nitro-1-(trifluoromethyl)benzene

Cat. No.: B14812085
M. Wt: 247.17 g/mol
InChI Key: WJQBBRNEPNDIFW-UHFFFAOYSA-N
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Description

2-Cyclopropoxy-4-nitro-1-(trifluoromethyl)benzene is an organic compound with the molecular formula C10H8F3NO3 and a molecular weight of 247.17 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a nitro group, and a trifluoromethyl group attached to a benzene ring. It is commonly used in research and development due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the nitration of 2-Cyclopropoxy-1-(trifluoromethyl)benzene using a mixture of nitric acid and sulfuric acid under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropoxy-4-nitro-1-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium catalyst.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products Formed

Scientific Research Applications

2-Cyclopropoxy-4-nitro-1-(trifluoromethyl)benzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Cyclopropoxy-4-nitro-1-(trifluoromethyl)benzene involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclopropoxy-4-nitro-1-(trifluoromethyl)benzene is unique due to the specific positioning of its functional groups, which influences its reactivity and interactions with other molecules. The combination of the cyclopropoxy, nitro, and trifluoromethyl groups provides a distinct set of chemical properties that make it valuable for various research applications .

Properties

Molecular Formula

C10H8F3NO3

Molecular Weight

247.17 g/mol

IUPAC Name

2-cyclopropyloxy-4-nitro-1-(trifluoromethyl)benzene

InChI

InChI=1S/C10H8F3NO3/c11-10(12,13)8-4-1-6(14(15)16)5-9(8)17-7-2-3-7/h1,4-5,7H,2-3H2

InChI Key

WJQBBRNEPNDIFW-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C=CC(=C2)[N+](=O)[O-])C(F)(F)F

Origin of Product

United States

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